molecular formula C10H14ClNOS B1465377 1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-ol CAS No. 1248209-35-9

1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-ol

Cat. No.: B1465377
CAS No.: 1248209-35-9
M. Wt: 231.74 g/mol
InChI Key: PNLPSOVFVKKMMF-UHFFFAOYSA-N
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Description

1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-ol is a useful research compound. Its molecular formula is C10H14ClNOS and its molecular weight is 231.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural and Electronic Properties

Research on compounds structurally related to "1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-ol" has focused on understanding their crystal structures and electronic properties. For example, studies on anticonvulsant compounds with similar structures have highlighted the influence of the orientation and delocalization of specific groups on their pharmacological properties. The crystal structures of several anticonvulsant compounds, including those with piperidin-4-ol cores substituted with different aryl groups, were analyzed to understand their geometric and electronic configurations. These studies reveal a marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle, indicating a critical orientation for the piperidine-like group due to this delocalization. The assumptions made on the basis of the experimental data were confirmed and quantified by ab initio molecular-orbital calculations, providing insights into the structural and electronic factors that may influence the biological activity of these compounds (Georges et al., 1989).

Synthesis and Crystal Structures of Novel Chalcones

Another area of research involves the synthesis and characterization of novel chalcones, which are important intermediates in the synthesis of pharmacologically active compounds. Studies on thiophene/phenyl-piperidine hybrid chalcones have shown the preparation of closely related novel chalcones through the reaction of 4-(piperidin-1-yl)benzaldehyde with different aromatic ketones in alkaline media. These compounds were characterized by their IR, E.I.M.S, and their crystal structures were determined, showing that the piperidine rings adopt chair conformations and the thiophene rings are essentially planar (Parvez et al., 2014).

Potential Anticancer Agents

Research on derivatives similar to "this compound" has also explored their potential as anticancer agents. For instance, studies on 3-aryl-5-aryl-1,2,4-oxadiazoles have identified compounds with novel apoptosis-inducing properties through high-throughput screening assays. These compounds have shown activity against several cancer cell lines, indicating their potential as anticancer agents. The structure-activity relationship (SAR) studies have identified critical substituents for activity, leading to the discovery of compounds with in vivo activity in tumor models (Zhang et al., 2005).

Properties

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNOS/c11-10-4-3-9(14-10)7-12-5-1-2-8(13)6-12/h3-4,8,13H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLPSOVFVKKMMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(S2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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